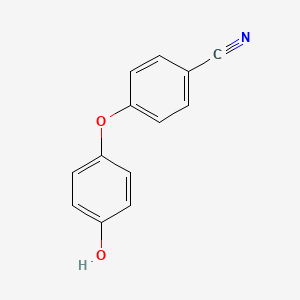

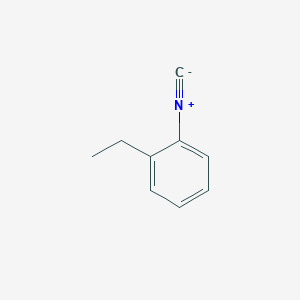

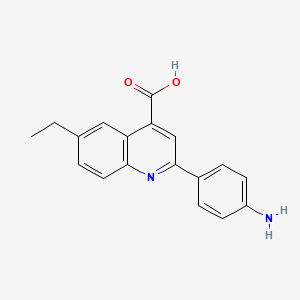

![molecular formula C14H10Cl2O3 B1335356 5-氯-2-[(2-氯苄基)氧基]苯甲酸 CAS No. 62176-32-3](/img/structure/B1335356.png)

5-氯-2-[(2-氯苄基)氧基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzoic acid derivatives has been explored in the literature. For instance, a key intermediate for the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was effectively prepared from dimethyl terephthalate through a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another study reported the development of an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one . These methods demonstrate the versatility of synthetic approaches in creating benzoic acid derivatives with potential therapeutic applications.

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives have been characterized using various spectroscopic techniques and X-ray diffraction. For example, the structure of 2-Amino-5-chloropyridine–benzoic acid was elucidated, revealing that the carboxyl group is twisted away from the attached ring, and the molecules are linked into chains via hydrogen bonds . Similarly, the structures of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and related salts were determined, showing different conformations and hydrogen bonding patterns in the crystal lattice .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be complex, involving various chemical reactions. Azo-benzoic acids, for instance, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . The synthesis of 2-oxo-3-benzothiazolineacetyl chloride derivatives also involves reactions with thionyl chloride, followed by further reactions with hydrazines, amines, alcohols, and mercaptans to yield a range of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for antitubercular benzothiazinones, provide insight into the properties that make these compounds suitable for drug development . The intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing the crystal structures of these compounds, as seen in the case of 4-(4-Propoxybenzoyloxy)benzoic acid .

科学研究应用

工业过程放大

5-氯-2-[(2-氯苄基)氧基]苯甲酸是治疗性钠葡萄糖协同转运蛋白-2(SGLT2)抑制剂制造中的关键中间体,用于糖尿病治疗。已开发出一种新型工业合成过程,展示了可扩展性、高产率和成本效益(Zhang et al., 2022)。

镇痛和抗血小板活性

已对一种相关化合物,2-((3-(氯甲基)苯甲酰)氧基)苯甲酸,进行研究,以评估其作为镇痛和抗血小板药物的潜力。该化合物显示出显著的镇痛活性,并抑制了血小板聚集,表明其作为乙酰水杨酸的优越替代品的潜力(Caroline et al., 2019)。

植物生长调节

对氯代和甲基取代苯甲酸的研究,包括类似于5-氯-2-[(2-氯苄基)氧基]苯甲酸的化合物,已显示出它们对植物生长调节的影响。这些化合物根据它们取代基的位置和性质表现出不同程度的促进生长活性(Pybus等,1959年)。

抗菌和抗真菌性能

研究表明,类似于5-氯-2-[(2-氯苄基)氧基]苯甲酸的氯代苯甲酸衍生物具有潜在的抗菌和抗真菌性能。这些化合物已显示出对一系列细菌和真菌病原体的有效性,使它们成为抗微生物疗法的候选药物(Limban et al., 2008)。

光分解研究

对氯代苯甲酸的光分解进行了研究,这对于了解它们的环境影响和降解途径至关重要。这些酸在暴露于紫外光下时,可以分解成羟基苯甲酸和苯甲酸(Crosby & Leitis, 1969)。

属性

IUPAC Name |

5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNZPYQKMSEJAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404715 |

Source

|

| Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | |

CAS RN |

62176-32-3 |

Source

|

| Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

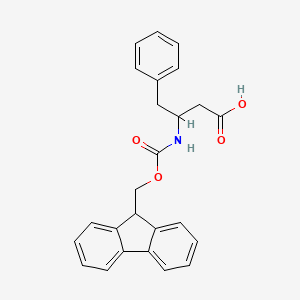

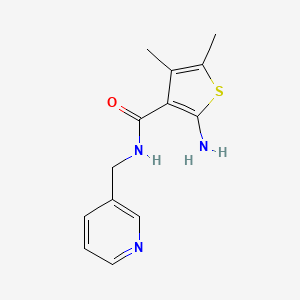

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)

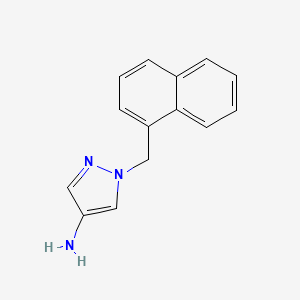

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

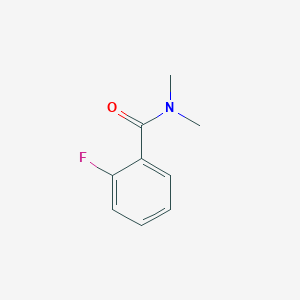

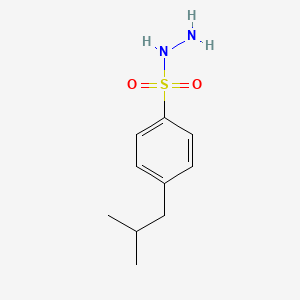

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)